Ethyl 8-oxooctanoate

Description

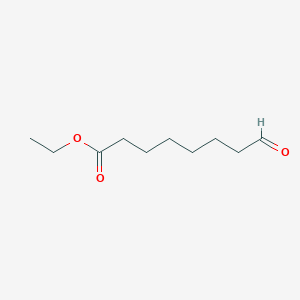

Ethyl 8-oxooctanoate (ethyl ester of 8-oxooctanoic acid) is a keto-ester compound characterized by an eight-carbon chain with a ketone group at the 8th position and an ethyl ester moiety at the terminal carboxyl group. Its structure is represented as CH3(CH2)5COCH2COOCH2CH3 (molecular formula: C10H18O3, molecular weight: 202.24 g/mol). This compound serves as a critical intermediate in organic synthesis, particularly in the development of radiotracers, enzyme inhibitors, and bioactive molecules. For example, it has been utilized in the synthesis of chimeric HDAC/EGFR inhibitors for anticancer research and as a precursor for PET radiotracers targeting histone deacetylases (HDACs) .

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 8-oxooctanoate |

InChI |

InChI=1S/C10H18O3/c1-2-13-10(12)8-6-4-3-5-7-9-11/h9H,2-8H2,1H3 |

InChI Key |

GJVAZCWMBXCJQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 8-oxooctanoate can be synthesized through the esterification of octanoic acid with ethanol in the presence of a catalyst. The reaction typically involves heating octanoic acid and ethanol with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the formation of the ester, followed by purification through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include the use of advanced catalysts and separation techniques to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-oxooctanoate undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 8-oxooctanoic acid.

Reduction: Formation of 8-hydroxyoctanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-oxooctanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 8-oxooctanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The keto group can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting or modifying their activity.

Pathways Involved: The compound can participate in metabolic pathways involving fatty acid oxidation and ester hydrolysis, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Mthis compound

- Structure: Methyl ester of 8-oxooctanoic acid (CH3(CH2)5COCH2COOCH3).

- Molecular Formula : C9H16O3 ; Molecular Weight : 172.22 g/mol.

- Key Features: Exhibits antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli), as demonstrated in phytochemical studies of Centaurea bruguieriana . Synthesized via ozonolysis of cis-cyclooctene followed by esterification, yielding high purity (~97%) .

- Applications : Used in natural product research and antimicrobial agent development.

Ethyl 8-Cyano-2-Oxooctanoate

- Structure: Ethyl ester with a cyano group at position 2 and a ketone at position 8.

- Molecular Formula: C11H17NO3; Molecular Weight: 211.26 g/mol.

- Key Features: The cyano group enhances electrophilicity, making it a versatile intermediate for nucleophilic additions. No direct biological activity reported, but its reactivity suggests utility in peptide coupling or heterocyclic synthesis .

Ethyl 8-(2,3,4,5-Tetrafluorophenyl)-8-Oxooctanoate

- Structure : Fluorinated aromatic substituent at the ketone position.

- Molecular Formula : C16H18F4O3 ; Molecular Weight : 334.31 g/mol.

- Key Features :

Ethyl 8-(2,3-Dimethoxyphenyl)-8-Oxooctanoate

- Structure : Dimethoxybenzene substituent at the ketone position.

- Molecular Formula : C18H26O5 ; Molecular Weight : 322.40 g/mol.

- Safety data indicate standard handling precautions (e.g., P201, P202 for lab use) .

Ethyl 8-Chloro-6-Oxooctanoate

- Structure : Chlorine substituent at position 6 and ketone at position 8.

- Molecular Formula : C10H17ClO3 ; Molecular Weight : 220.69 g/mol.

- Key Features :

Comparative Analysis Table

Physicochemical Properties

- Fluorinated derivatives (e.g., Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate) exhibit enhanced lipophilicity (logP ~3.5), favoring blood-brain barrier penetration .

- Chlorinated analogs (e.g., Ethyl 8-chloro-6-oxooctanoate) display higher reactivity in SN2 reactions due to electron-withdrawing effects .

Biological Activity

Ethyl 8-oxooctanoate is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological mechanisms, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a keto group located at the eighth carbon of an octanoic acid chain. Its molecular formula is . The compound's hydrophobic octanoate backbone enhances its solubility properties and reactivity, making it a versatile candidate for various synthetic applications in organic chemistry.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The keto group facilitates hydrogen bonding with active sites, influencing enzymatic activity. Additionally, modifications to the compound's structure can enhance its binding affinity to biological targets, potentially leading to therapeutic effects.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antitumor Activity : Studies indicate that the compound may inhibit cancer cell proliferation and migration, suggesting potential as an anticancer agent.

- Antimicrobial Properties : this compound has shown promise in exhibiting antimicrobial and antifungal activities, warranting further investigation into its applications in treating infections.

- Enzyme Modulation : The compound's interactions with various enzymes suggest a role in modulating metabolic pathways, which could have implications in drug design and development.

Data Table: Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation and migration | |

| Antimicrobial | Exhibits antimicrobial and antifungal properties | |

| Enzyme Modulation | Influences enzymatic activity through binding |

Case Studies

- Antitumor Efficacy : A peer-reviewed study demonstrated that this compound significantly reduced tumor growth in animal models, highlighting its potential as a therapeutic agent against specific cancer types. The study focused on the compound's effects on cell signaling pathways involved in tumor growth.

- Antimicrobial Investigations : Research exploring the antimicrobial properties of this compound revealed effective inhibition against various bacterial strains. These findings suggest that the compound could be developed into a new class of antibiotics or antifungal agents.

- Mechanistic Studies : Investigations into the interaction of this compound with specific enzymes have provided insights into its mechanism of action. These studies emphasize the importance of structural modifications in enhancing the compound's binding affinity and specificity towards target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.